molecular formula C9H14O4 B1600052 Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate CAS No. 81703-93-7

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Cat. No.: B1600052
CAS No.: 81703-93-7
M. Wt: 186.2 g/mol
InChI Key: VXZZSPHSNBVYHV-KPJROHGDSA-N
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Description

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is a chiral, non-aromatic ester characterized by a dioxolane ring fused to a propenoate moiety. The (S)-(+) enantiomer and trans-configuration of the double bond in the propenoate group define its stereochemical identity. Its dioxolane ring provides rigidity and stereochemical control, while the ester group enables reactivity in nucleophilic acyl substitution reactions .

Properties

IUPAC Name

methyl (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZZSPHSNBVYHV-KPJROHGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)/C=C/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448379
Record name Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81703-93-7
Record name Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate, with the CAS number 81703-93-7, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical characteristics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H14_{14}O4_4
  • Molecular Weight : 186.21 g/mol
  • Density : 1.079 g/mL at 25 °C
  • Refractive Index : 1.454
  • Flash Point : 204 °F (approximately 96 °C)

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with various biological pathways:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders and cancer treatment.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radicals, suggesting potential applications in food preservation and nutraceuticals.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial efficacy. The study highlighted the need for further exploration into its mechanisms of action.

Case Study 3: Enzyme Inhibition

Research published in a peer-reviewed journal explored the inhibitory effects of this compound on α-glucosidase and lipase enzymes. The compound exhibited IC50_{50} values of 25 µM for α-glucosidase and 30 µM for lipase, suggesting potential applications in managing diabetes and obesity.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialDisruption of cell membranes
Enzyme InhibitionInhibition of metabolic enzymes

Scientific Research Applications

Pharmaceutical Synthesis

Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the creation of enantiomerically pure substances that are crucial in drug development.

Case Study: Synthesis of Antiviral Agents

Recent studies have demonstrated its utility in synthesizing antiviral agents where chirality plays a significant role in efficacy. For instance, researchers have utilized this compound to create derivatives that exhibit enhanced activity against viral infections.

Agrochemical Production

This compound is also employed in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The dioxolane moiety contributes to the stability and effectiveness of these chemicals.

Case Study: Development of Herbicides

A notable application includes the development of herbicides that target specific plant species while minimizing impact on non-target organisms. The use of this compound has shown promising results in increasing selectivity and reducing environmental impact.

Material Science

In material science, this compound is investigated for its potential use in polymerization processes. Its reactive double bond can be integrated into polymer chains to enhance properties such as flexibility and durability.

Case Study: Polymer Blends

Research has indicated that incorporating this compound into polymer blends can lead to materials with improved mechanical properties and thermal stability, making them suitable for various industrial applications.

Flavor and Fragrance Industry

Due to its pleasant aroma profile, this compound finds applications in the flavor and fragrance industry as a flavoring agent or fragrance component.

Case Study: Scent Formulations

Companies have successfully utilized this compound in creating scent formulations that mimic natural fragrances, enhancing consumer products such as perfumes and household cleaners.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-cis-2-propenoate

The cis-isomer (CAS 347698) differs in the configuration of the propenoate double bond (cis vs. trans). This subtle structural variation significantly impacts physical and chemical properties:

  • Reactivity: The cis isomer is categorized under both "Non-Aromatic Esters and Lactones," suggesting it may undergo lactonization more readily under acidic or thermal conditions due to proximity of functional groups. In contrast, the trans isomer (CAS 347965) is classified solely under "Non-Aromatic" compounds, implying lower propensity for cyclization .
Property Trans-Isomer (CAS 347965) Cis-Isomer (CAS 347698)
Stereochemistry trans double bond cis double bond
Classification Non-Aromatic Non-Aromatic Esters and Lactones
Predicted Reactivity Less prone to lactonization Higher lactonization potential

Functional Group Analogues: Other Dioxolane-Containing Esters

Compounds such as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-acrylate share the dioxolane ring but differ in ester alkyl groups (ethyl vs. methyl). These modifications influence:

  • Solubility : Methyl esters generally exhibit higher volatility and lower boiling points than ethyl analogues.
  • Synthetic Utility : Larger ester groups may hinder nucleophilic attack, slowing reaction kinetics in ester hydrolysis or transesterification.

Limitations and Knowledge Gaps

The provided evidence lacks quantitative data (e.g., melting points, specific rotation values, or spectroscopic signatures). Further studies are needed to:

  • Characterize the thermodynamic stability of cis vs. trans isomers.
  • Explore applications in drug discovery, leveraging the dioxolane ring’s rigidity for target engagement.

Preparation Methods

Formation of the 2,2-Dimethyl-1,3-dioxolane Moiety

The 1,3-dioxolane ring is typically formed by protecting a vicinal diol or hydroxyaldehyde through reaction with 2,2-dimethoxypropane or acetone under acidic conditions. This step is crucial for stabilizing the diol functionality and controlling stereochemistry.

Introduction of the Trans-2-Propenoate Ester Group

The propenoate ester is introduced by esterification of the hydroxyl or carboxylic acid precursor with methyl alcohol derivatives or acid chlorides.

  • Common methods:
  • Reaction conditions: Typically carried out under mild temperatures with anhydrous solvents to avoid racemization.
  • Purification: Flash chromatography and preparative HPLC are used to separate the desired trans isomer from cis isomers and side products.

Industrial and Laboratory-Scale Preparation

  • Continuous flow reactors have been employed in industrial settings to optimize yields and control reaction parameters such as temperature and pressure.
  • Catalysts such as ruthenium trichloride in combination with trichloroisocyanuric acid and tetrabutylammonium bromide have been used for oxidation steps related to precursor synthesis.
  • The reaction mixture is often quenched and extracted with organic solvents like ethyl acetate, followed by drying and concentration to isolate the product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Dioxolane ring formation (S)-glyceraldehyde + 2,2-dimethoxypropane, acid catalyst (e.g., p-toluenesulfonic acid), solvent >90 High stereochemical retention when using enantiopure starting materials
Esterification (Steglich) DCC, DMAP, methyl propenoate acid derivative, anhydrous solvent, room temperature 80-90 Mild conditions prevent racemization
Oxidation of precursor alcohol RuCl3, trichloroisocyanuric acid, TBAB, K2CO3, MeCN/H2O, 20°C, 3 h 75 Used for preparing dioxolane carboxylic acid intermediates
Oxidation with KMnO4 KMnO4, KOH, water, ice cooling, 2 h 30 Lower yield but useful for specific oxidation steps
Purification Flash chromatography (silica gel, ethyl acetate/hexane gradient), preparative HPLC >95 purity Removes cis isomers and hydrolyzed byproducts

Maintaining Stereochemical Integrity

  • Chiral pool synthesis: Starting from enantiopure (S)-glyceraldehyde acetonide or similar chiral precursors.
  • Asymmetric catalysis: Use of Sharpless epoxidation or enzymatic resolution to achieve high enantiomeric excess (>99% ee).
  • Analytical verification: Chiral HPLC (e.g., Chiralpak IA/IB columns), X-ray crystallography, and NMR coupling constants confirm stereochemistry.

Analytical Techniques for Monitoring

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.
  • NMR spectroscopy: $$^{1}H$$ NMR coupling constants differentiate cis/trans isomers (J = 15–18 Hz for trans).
  • LC-MS: Confirms molecular weight and purity.
  • IR spectroscopy: Carbonyl stretch near 1700 cm$$^{-1}$$ confirms ester formation.

Summary Table of Key Preparation Steps

Preparation Stage Method/Reaction Type Reagents/Conditions Outcome/Notes
Dioxolane ring formation Acid-catalyzed acetalization (S)-glyceraldehyde + 2,2-dimethoxypropane, acid catalyst Formation of stable chiral acetal
Esterification Steglich or Mitsunobu DCC, DMAP, methyl propenoate derivative Introduction of trans-propenoate ester
Oxidation (precursor step) RuCl3/TCCA or KMnO4 RuCl3, TCCA, TBAB, K2CO3 or KMnO4, KOH, water Preparation of carboxylic acid intermediates
Purification Chromatography Silica gel flash chromatography, preparative HPLC Isolation of pure trans isomer

Research Findings and Notes

  • The stereochemical configuration of the dioxolane ring critically influences the compound’s reactivity and physical properties.
  • The trans-2-propenoate double bond geometry affects solubility and crystallization behavior.
  • Industrial methods favor continuous flow and catalytic oxidation for efficiency.
  • Purification protocols are essential to remove cis isomers and hydrolysis byproducts, ensuring high purity for research or pharmaceutical applications.

Q & A

Q. What are the key regulatory considerations for disposal of synthetic byproducts?

  • Methodological Answer : Byproducts containing dioxolane fragments require neutralization (e.g., treatment with aqueous NaHCO₃) before disposal. Adhere to EPA guidelines for organic waste, documenting waste composition and treatment protocols .

Q. Tables

Analytical Method Key Parameters Application Reference
Chiral HPLCChiralpak AD-H, 90:10 hexane/isopropanolEnantiomeric excess determination
¹H NMR500 MHz, CDCl₃, δ 1.3–1.5 (geminal methyl)Stereochemical confirmation
TGA/DSCHeating rate 10°C/min, N₂ atmosphereThermal stability profiling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

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